

A Comparative Guide to Amidogen Radical Kinetics: Re-evaluating Historical Data

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Compound of Interest

Compound Name: **Amidogen**

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The **amidogen** radical (NH_2), a key intermediate in nitrogen chemistry, plays a crucial role in diverse environments, from combustion systems to the Earth's atmosphere and potentially in biological processes.^[1] Accurate kinetic data for NH_2 reactions are paramount for the development of predictive models in these fields. This guide provides a comprehensive re-evaluation of historical and recent experimental data on the kinetics of several key gas-phase reactions of the **amidogen** radical. We present a comparative analysis of rate constants, detail the experimental methodologies employed, and visualize the primary reaction pathways.

Quantitative Data Summary

The following tables summarize the experimentally determined rate constants for several key reactions of the **amidogen** radical. The data is presented to facilitate comparison between different studies and experimental techniques.

Table 1: Rate Constants for the Reaction of NH_2 with Nitrogen Oxides (NO and NO_2)

Reaction	T (K)	P (Torr)	Rate Constant (cm ³ molecule ⁻¹ s ⁻¹)	Experiment- al Method	Reference
NH ₂ + NO	216 - 480	-	(2.77 ± 0.89) x 10 ⁻⁷ T ^{-1.67}	Flash Photolysis - Laser- Induced Fluorescence (FP-LIF)	[2]
NH ₂ + NO	24 - 106	-	Exhibits negative temperature dependence, reaching 3.5 x 10 ⁻¹⁰ at 26 K	Pulsed Laser Photolysis - Laser- Induced Fluorescence (PLP-LIF) with Laval Nozzle	[3][4]
NH ₂ + NO	200 - 2800	-	Negative temperature dependence from ~3 x 10 ⁻¹¹ to 1 x 10 ⁻¹²	Compilation of various studies	[4]
NH ₂ + NO ₂	295 - 625	-	9.5 x 10 ⁻⁷ (T/K) ^{-2.05} exp(-404 K/T)	Pulsed Laser Photolysis - Laser- Induced Fluorescence (PLP-LIF)	[5][6][7][8][9]

Table 2: Rate Constants for the Reaction of NH₂ with Small Molecules (O₂, H₂, H₂O₂)

Reaction	T (K)	P (Torr)	Rate Constant (cm ³ molecule ⁻¹ s ⁻¹)	Experiment al Method	Reference
NH ₂ + O ₂	245 - 459	-	Upper limits: < 4.6 x 10 ⁻¹⁷ at 245 K, < 7.7 x 10 ⁻¹⁸ at 298 K, < 5.6 x 10 ⁻¹⁷ at 459 K	Flash Photolysis - Laser- Induced Fluorescence (FP-LIF)	[10]
NH ₂ + O ₂	Ambient	-	Upper limit: < 1.5 x 10 ⁻¹⁷	Flash Photolysis with Intracavity Laser Spectroscopy	[11]
NH ₂ + H ₂	-	-	-	-	
NH ₂ + H ₂ O ₂	412	10 - 22 (Ar)	(2.42 ± 0.55) x 10 ⁻¹⁴	Pulsed Laser Photolysis - Laser- Induced Fluorescence (PLP-LIF)	[12][13]

Table 3: Rate Constants for the Reaction of NH₂ with Hydrocarbons

Reaction	T (K)	P (Torr)	Rate Constant ($\text{cm}^3 \text{molecule}^{-1} \text{s}^{-1}$)	Experimental Method	Reference
$\text{NH}_2 + \text{CH}_4$	1500 - 2100	-	Varies	Shock Tube with Laser Absorption	[14] [15]
$\text{NH}_2 + \text{C}_2\text{H}_6$	400 - 1080	-	Varies	Isothermal Flow System with LIF	[1]
$\text{NH}_2 + \text{C}_3\text{H}_8$	1500 - 2100	-	Varies	Shock Tube with Laser Absorption	[14] [15]
$\text{NH}_2 + \text{C}_2\text{H}_2$	241 - 459	10 - 100 (Ar)	1.11×10^{-13} (near pressure limit)	Flash Photolysis	[16]
$\text{NH}_2 + \text{C}_2\text{H}_4$	250 - 465	-	Varies	Flash Photolysis	[16]

Experimental Protocols

A critical re-evaluation of kinetic data necessitates a thorough understanding of the experimental methodologies. The majority of the data presented here were obtained using two primary techniques: Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) and Shock Tube studies.

Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF)

The PLP-LIF technique is a highly sensitive and versatile method for studying radical kinetics at low to moderate temperatures.[\[17\]](#)

General Workflow:

- Radical Generation: A short pulse of laser light (photolysis laser) is used to photolyze a precursor molecule to generate the **amidogen** radical. A common precursor is ammonia (NH₃), which photolyzes at 193 nm (ArF excimer laser) or 213 nm (fifth harmonic of a Nd:YAG laser) to produce NH₂ and a hydrogen atom.[3][4][18]
- Reaction: The newly formed NH₂ radicals react with a known excess concentration of a reactant gas within a temperature- and pressure-controlled reaction cell.
- Detection: A second, tunable laser (probe laser) is fired at a specific time delay after the photolysis laser. This laser is tuned to an electronic transition of the NH₂ radical (e.g., A²A₁(0,9,0) ← X²B₁(0,0,0) transition near 597.6 nm), exciting the radicals to a higher electronic state.[4]
- Fluorescence Measurement: The excited NH₂ radicals fluoresce, emitting light at a different wavelength. This fluorescence is collected by a photomultiplier tube (PMT) fitted with appropriate filters to isolate the fluorescence signal from scattered laser light.
- Kinetic Analysis: By systematically varying the time delay between the photolysis and probe lasers, a temporal profile of the NH₂ concentration can be constructed. Under pseudo-first-order conditions (i.e., [Reactant] >> [NH₂]), the decay of the NH₂ LIF signal follows a single exponential decay. The pseudo-first-order rate constant (k') is determined from the slope of a plot of ln([NH₂]) versus time. The second-order rate constant (k) is then obtained from the slope of a plot of k' versus the concentration of the reactant.

Key Experimental Parameters:

- Precursor and Reactant Concentrations: Precisely controlled and measured, often using mass flow controllers.
- Temperature and Pressure: The reaction cell is typically jacketed to allow for temperature control, and the pressure is monitored with a capacitance manometer.
- Laser Fluence: The energy of the photolysis laser is monitored to ensure a consistent initial concentration of NH₂ radicals.

- Bath Gas: An inert gas, such as Argon or Nitrogen, is used to thermalize the radicals and maintain a constant pressure.

Shock Tube Studies

Shock tubes are employed to study chemical kinetics at high temperatures and pressures, conditions relevant to combustion.[15][19][20]

General Workflow:

- Shock Wave Generation: A high-pressure driver gas (e.g., Helium) is separated from a low-pressure driven section containing the reaction mixture by a diaphragm.[20] When the diaphragm is ruptured, a shock wave propagates through the driven section, rapidly heating and compressing the gas.
- Reaction Initiation: The sudden increase in temperature and pressure behind the shock wave initiates the chemical reaction.
- Species Monitoring: The concentrations of reactants, intermediates, and products are monitored over time using various diagnostic techniques. For NH₂, narrow-linewidth laser absorption spectroscopy is often used, for instance, at 597.375 nm.[14][15]
- Kinetic Modeling: The experimentally measured species concentration profiles are compared with simulations from a detailed chemical kinetic model. The rate constants of key reactions in the model are then adjusted to obtain the best fit to the experimental data.

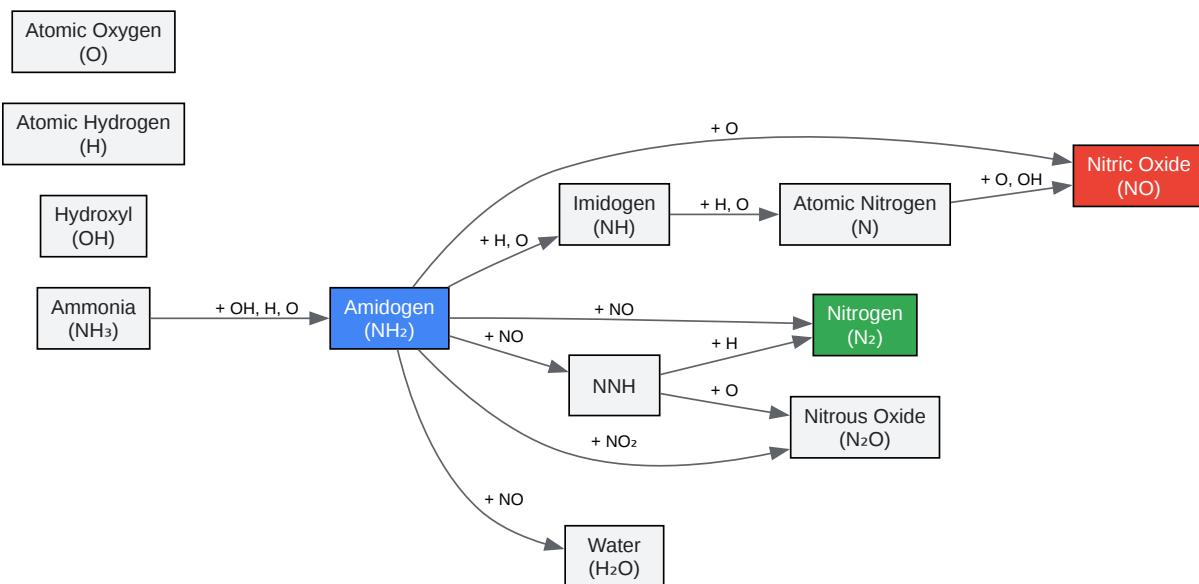
Key Experimental Parameters:

- Initial Gas Composition and Pressure: The initial mixture of the reactant, precursor (if any), and a bath gas (often Argon) is precisely prepared.
- Shock Velocity: Measured using pressure transducers or laser light barriers along the shock tube. The post-shock temperature and pressure are calculated from the shock velocity and the initial conditions using the Rankine-Hugoniot relations.
- Dwell Time: The time available for the experiment before the arrival of the reflected shock wave or expansion waves.

Visualizing Amidogen Radical Chemistry

The following diagrams, generated using the DOT language, illustrate key reaction pathways involving the **amidogen** radical in different chemical environments.

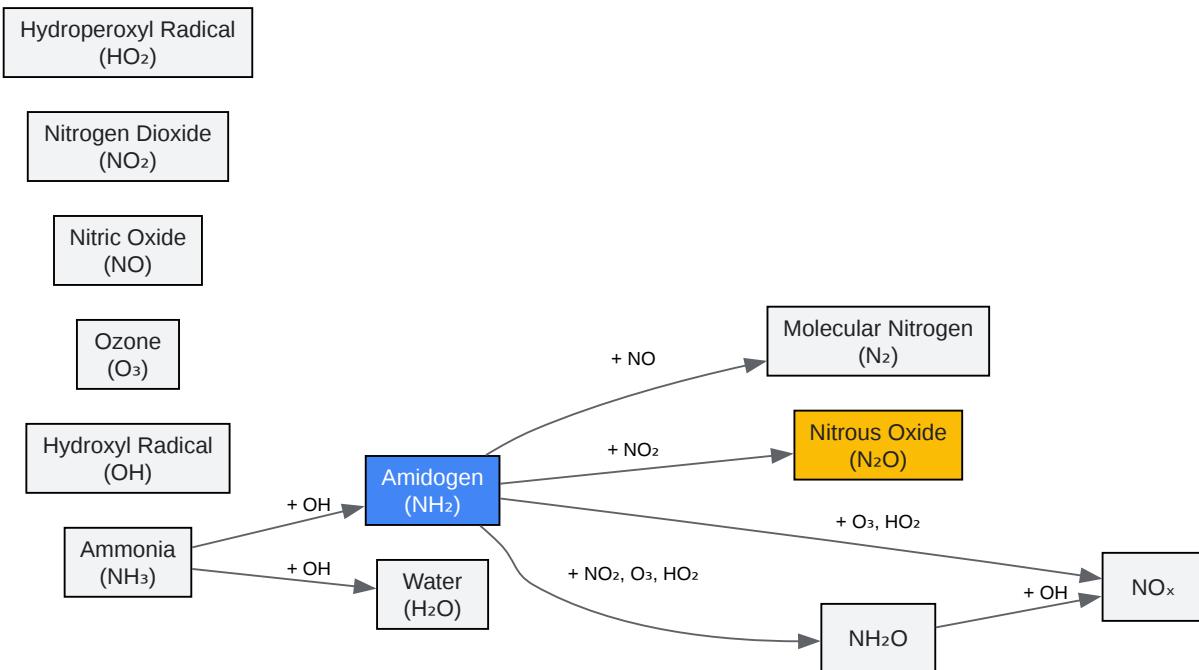
Ammonia Combustion Pathway



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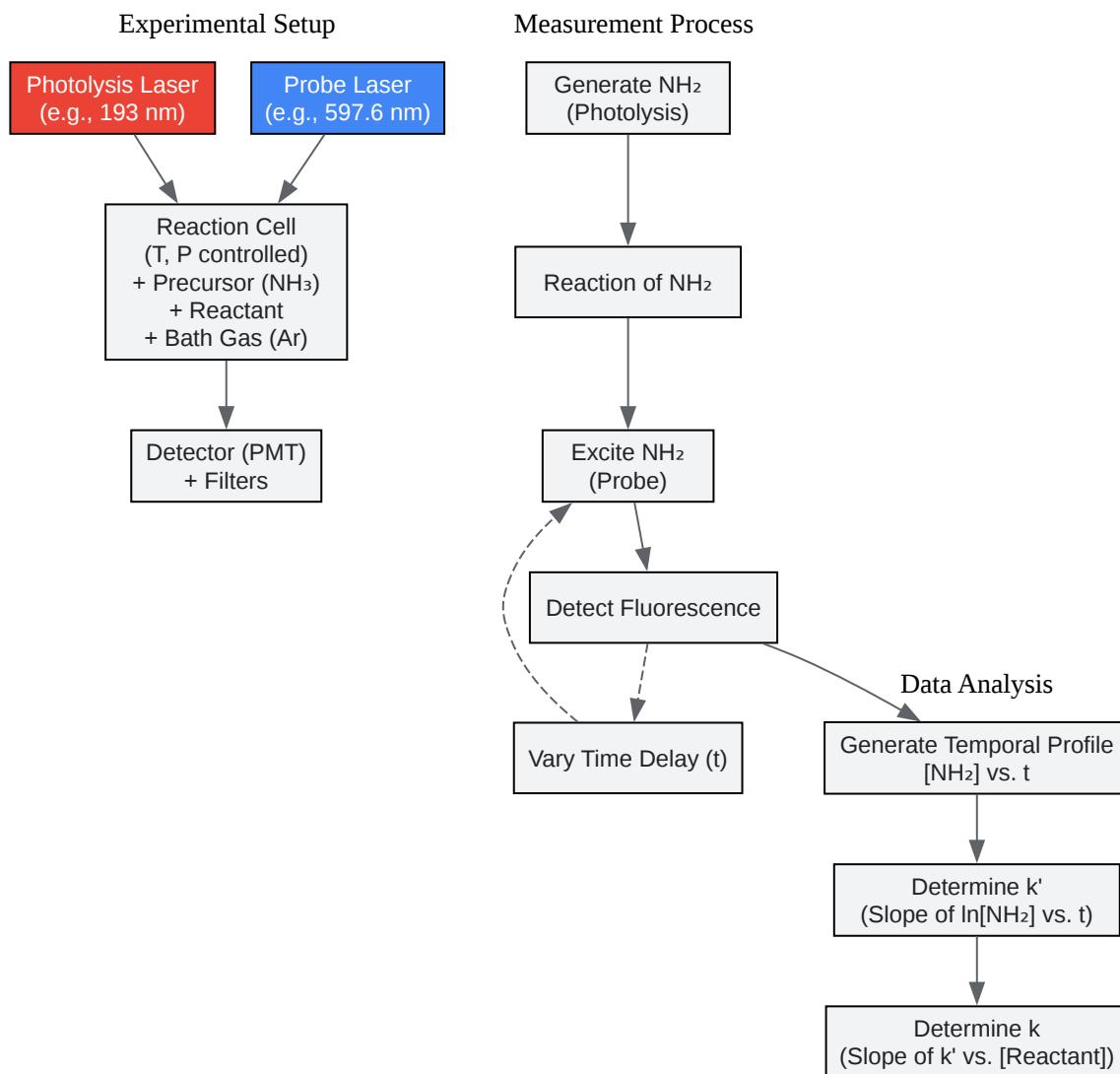
Caption: Key reaction pathways in ammonia combustion.

Atmospheric Oxidation of Ammonia

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Caption: Atmospheric oxidation pathways of ammonia.

Experimental Workflow for PLP-LIF



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Caption: Workflow for PLP-LIF experiments.

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